N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-[3-(dimethylamino)propyl]amine
Description
N-[4-(Benzyloxy)-3,5-dichlorobenzyl]-N-[3-(dimethylamino)propyl]amine is a tertiary amine featuring a 3,5-dichlorinated benzyloxybenzyl group and a dimethylamino-propyl side chain. Its structure combines lipophilic aromatic chlorination with a polar, basic dimethylamino group, making it a versatile intermediate for pharmaceutical or surfactant applications.
Properties
Molecular Formula |
C19H24Cl2N2O |
|---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
N-[(3,5-dichloro-4-phenylmethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C19H24Cl2N2O/c1-23(2)10-6-9-22-13-16-11-17(20)19(18(21)12-16)24-14-15-7-4-3-5-8-15/h3-5,7-8,11-12,22H,6,9-10,13-14H2,1-2H3 |
InChI Key |
NLPFBJZMXPGJDG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNCC1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}[3-(DIMETHYLAMINO)PROPYL]AMINE typically involves multiple steps, starting with the preparation of the benzyl ether and dichlorophenyl intermediates. The key steps include:
Formation of Benzyl Ether: This involves the reaction of benzyl alcohol with a suitable chlorinating agent to form benzyl chloride, followed by the reaction with a phenol derivative to form the benzyl ether.
Introduction of Dichlorophenyl Group: The dichlorophenyl group is introduced through a halogenation reaction using chlorine or other chlorinating agents.
Attachment of Dimethylamino Propylamine Chain: This step involves the reaction of the dichlorophenyl intermediate with dimethylamino propylamine under suitable conditions, such as the presence of a base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
{[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}[3-(DIMETHYLAMINO)PROPYL]AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl ether and dichlorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
{[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}[3-(DIMETHYLAMINO)PROPYL]AMINE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}[3-(DIMETHYLAMINO)PROPYL]AMINE involves its interaction with specific molecular targets and pathways. The benzyl ether and dichlorophenyl groups may interact with hydrophobic pockets in proteins, while the dimethylamino propylamine chain can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
Physicochemical Properties
Key Observations :
- The dihydrochloride form of the quinuclidine analog significantly improves aqueous solubility, advantageous for drug formulations .
Q & A
Q. Thermal Instability :
- DSC Analysis : Decomposition observed at >150°C in similar compounds. Avoid heating above 100°C during synthesis or storage .
- Storage : Keep under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent light/oxygen degradation .
Which analytical techniques are optimal for characterizing purity and structural integrity?
Answer:
- NMR Spectroscopy :
- HPLC-MS : Use a C18 column (ACN:H₂O gradient) to confirm purity (>95%) and detect MW 423.3 ([M+H]⁺) .
- Elemental Analysis : Validate C, H, N, Cl content (e.g., C: ~57%, Cl: ~16%) .
How does the dimethylaminopropyl group influence reactivity in catalytic or nucleophilic reactions?
Answer:
- Electronic Effects : The dimethylamino group acts as an electron donor, enhancing nucleophilicity at the adjacent NH group. This facilitates reactions with electrophiles (e.g., acyl chlorides, aldehydes) .
- Coordination Chemistry : The tertiary amine can coordinate to transition metals (e.g., Pd, Cu), enabling catalytic applications in cross-coupling or deamination (see Table 1) .
Q. Table 1: Reactivity Comparison
| Substrate | Reaction Type | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Primary Amines (e.g., 21) | Direct Deamination | 75–90 | 3 equiv. Reagent, RT | |
| Acyl Chlorides | Acylation | 60–80 | DCM, Et₃N, 0°C→RT |
How can conflicting literature reports on biological activity or synthetic yields be resolved?
Answer:
Case Study : Discrepancies in deamination yields (e.g., 65% vs. 90% for primary amines):
Variable Analysis :
- Impurities : Residual solvents (e.g., DCM) may inhibit reactions; use Karl Fischer titration to ensure dryness .
- Steric Effects : Bulky substrates (e.g., β-glucosamine) require higher temps (45°C vs. RT) .
Method Optimization :
Q. Advanced Tools :
- DFT Calculations : Model transition states to predict reactivity bottlenecks (e.g., charge distribution on dichlorophenyl) .
- In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., isodiazene intermediates) .
What late-stage functionalization strategies are feasible for this compound?
Answer:
- Buchwald-Hartwig Amination : Install aryl halides at the dichlorophenyl group using Pd(OAc)₂/XPhos (e.g., coupling with pyridines for drug discovery) .
- Reductive Alkylation : Reduce the benzyloxy group (H₂/Pd-C) to a hydroxyl for subsequent phosphorylation or glycosylation .
Example Protocol :
Hydrogenate benzyloxy to hydroxy (10% Pd/C, H₂, EtOH, 50°C, 12 h).
React with POCl₃ to install phosphate groups (yield: 70–85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
